molecular formula C7H7N5O B2567110 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 489460-98-2

4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B2567110
CAS No.: 489460-98-2
M. Wt: 177.167
InChI Key: YZEYTFZSJSNLAV-UHFFFAOYSA-N
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Description

4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method includes the reaction of pyridine-4-carboxylic acid hydrazide with nitrile oxides under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-1-3-9-4-2-5/h1-4H,8H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEYTFZSJSNLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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